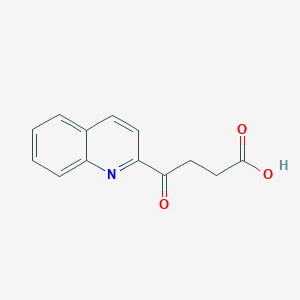

3-(2-Quinolylcarbonyl)propionic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

4-oxo-4-quinolin-2-ylbutanoic acid |

InChI |

InChI=1S/C13H11NO3/c15-12(7-8-13(16)17)11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8H2,(H,16,17) |

InChI Key |

BTEMXYZBLCOXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)CCC(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 2 Quinolylcarbonyl Propionic Acid and Its Chemical Precursors

Strategic Elaboration of the 2-Quinolylcarbonyl Structural Motif

The formation of the 2-quinolylcarbonyl moiety is a critical step in the synthesis of the target molecule. Various approaches have been developed, ranging from the derivatization of pre-functionalized quinolines to the direct formation of the ketone linkage through acylation and palladium-catalyzed reactions.

Derivatization of Quinoline-2-Carboxylic Acid: Approaches to Anhydrides and Activated Esters

A common and effective strategy for the synthesis of 2-acylquinolines involves the activation of quinoline-2-carboxylic acid. This activation enhances the electrophilicity of the carboxyl group, facilitating its reaction with nucleophiles. Common activated derivatives include acid anhydrides and activated esters. uomus.edu.iq

Acid halides, particularly acid chlorides, are highly reactive intermediates that can be readily prepared from the corresponding carboxylic acid. uobasrah.edu.iq For instance, quinoline-2-carboxylic acid can be converted to quinoline-2-carbonyl chloride using reagents like thionyl chloride. researchgate.netresearchgate.netajchem-a.com This acyl chloride can then be used in subsequent acylation reactions.

Activated esters, such as thioesters, are another class of useful intermediates. google.com These can be prepared by treating the carboxylic acid with a thiol in the presence of a coupling agent. For example, the reaction of quinoline-2-carboxylic acid with 2,2'-dithiopyridine and triphenylphosphine (B44618) can yield the corresponding pyridine-2-thiol (B7724439) ester. google.com These activated esters offer a balance of reactivity and stability, making them suitable for various coupling reactions.

| Precursor | Reagent(s) | Activated Intermediate | Reference(s) |

| Quinoline-2-carboxylic acid | Thionyl chloride | Quinoline-2-carbonyl chloride | researchgate.netresearchgate.netajchem-a.com |

| Quinoline-2-carboxylic acid | 2,2'-dithiopyridine, triphenylphosphine | Pyridine-2-thiol ester | google.com |

| Carboxylic Acid | Dicyclohexylcarbodiimide (B1669883) (DCC) | Activated ester | google.com |

| Carboxylic Acid | Carbonyl diimidazole (CDI) | Activated ester | google.com |

Acylation Pathways for Direct Formation of the Quinolyl Ketone Linkage

Direct acylation methods provide a more convergent approach to the 2-quinolylcarbonyl motif. Friedel-Crafts acylation, a classic method for forming aryl ketones, can be applied to quinoline (B57606) systems, although the regioselectivity can be influenced by the substitution pattern of the quinoline ring. pharmaguideline.com The electron-withdrawing nature of the nitrogen atom in the quinoline ring can deactivate it towards electrophilic substitution, often requiring electron-donating substituents to facilitate the reaction. pharmaguideline.com

More recently, electrochemical methods have emerged as a powerful tool for the C-H acylation of quinolines. chemistryviews.org For example, an electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)–H acylation of quinolines and isoquinolines using alcohols as the acyl source. chemistryviews.org This method offers a greener alternative to traditional acylation techniques.

Palladium-Catalyzed Coupling Reactions in Quinoline Derivatives Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including quinoline derivatives. mdpi.comnih.govresearchgate.netnih.govrsc.org These methods allow for the construction of the quinoline core from readily available starting materials. For instance, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes has been reported. rsc.org Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. researchgate.net

While these methods may not directly yield 3-(2-quinolylcarbonyl)propionic acid, they provide versatile routes to functionalized quinoline precursors that can be further elaborated to the target molecule. The ability to introduce various substituents onto the quinoline ring with high regioselectivity is a key advantage of these palladium-catalyzed strategies. mdpi.comnih.govnih.gov

Construction of the Propionic Acid Side Chain in Conjugated Systems

Carbonyl-Linked Alkylation and Carboxylation Strategies

One approach to constructing the propionic acid side chain involves the alkylation of an enolate generated from a suitable precursor. For example, the synthesis of 3-(2-oxocyclopentyl)-propionic acid has been achieved through the reaction of cyclopentanone (B42830) with an acrylate (B77674). google.com A similar strategy could be envisioned for the synthesis of this compound, where an enolate of 2-acetylquinoline could be reacted with a suitable three-carbon electrophile.

Alternatively, carboxylation of a pre-formed carbanion can be employed. The preparation of β-keto esters through methods like the Claisen condensation provides intermediates that are structurally related to the target molecule. organic-chemistry.orgyoutube.com These β-keto esters can then be hydrolyzed and decarboxylated to afford the desired ketone.

Michael-Type Additions for β-Carbonyl Propionic Acid Formation in Related Systems

The Michael addition, or conjugate addition, is a powerful and widely used method for the formation of carbon-carbon bonds. organic-chemistry.orgnumberanalytics.comlibretexts.orgmasterorganicchemistry.comresearchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.commasterorganicchemistry.com In the context of synthesizing β-carbonyl propionic acids, a suitable enolate can be added to an acrylate ester.

The general mechanism of the Michael addition involves three key steps:

Deprotonation of the donor molecule to form an enolate. masterorganicchemistry.com

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated acceptor. libretexts.orgmasterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

This strategy is highly effective for the formation of 1,5-dicarbonyl compounds and their derivatives. The reaction is thermodynamically driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

| Reaction Type | Donor | Acceptor | Product Type | Reference(s) |

| Michael Addition | Enolate (from malonic esters, β-keto esters, etc.) | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound | libretexts.orgmasterorganicchemistry.com |

| Michael Addition | Enamine | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound | masterorganicchemistry.com |

| Michael Addition | Organocuprate | α,β-Unsaturated carbonyl compound | β-Substituted carbonyl compound | masterorganicchemistry.com |

Green Chemistry Principles and Sustainable Synthesis Routes for Quinolyl-Propionic Acid Systems

The development of synthetic methodologies for quinoline derivatives, including this compound, has increasingly focused on the integration of green chemistry principles to minimize environmental impact and enhance sustainability. These approaches prioritize the use of safer solvents, renewable materials, and energy-efficient reaction conditions, often employing advanced catalytic systems and alternative energy sources to improve reaction metrics. Key areas of advancement include the application of nanocatalysis, heterogeneous catalysis, and microwave-assisted synthesis, which offer significant advantages over traditional synthetic routes.

Nanocatalysis and Heterogeneous Catalytic Systems

The use of nanocatalysts and heterogeneous catalytic systems represents a significant step forward in the sustainable synthesis of quinoline cores, which are the foundational structures for compounds like this compound. These catalysts are favored for their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and easier separation from the reaction mixture, allowing for their recovery and reuse. nih.govacs.org

The Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been a major focus for the application of these green catalysts. nih.govnih.gov For instance, nickel nanoparticles synthesized from plant extracts have been utilized as an effective catalyst in the solvent-free synthesis of polysubstituted quinolines via Friedlander annulation. nih.gov The Lewis acid sites on the nickel nanocystallites are believed to interact with the carbonyl oxygen of the ketone, facilitating the reaction. nih.gov Similarly, ZnO supported on carbon nanotubes has demonstrated high catalytic activity in the solvent-free Friedländer condensation, with yields of various quinolines ranging from moderate to good (24–99%). nih.gov

Metal-free heterogeneous catalysts have also gained attention. A notable example is the use of Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) for the Friedländer synthesis. nih.gov This catalyst has shown exceptional performance, even surpassing other heterogeneous catalysts, under solvent-free conditions at 100 °C. nih.gov The strategic design of acidic sites on the catalyst surface plays a crucial role in its activity. nih.gov

The Doebner-von Miller reaction, another important route to quinolines, has also been improved using heterogeneous catalysts. wikipedia.orgnih.gov This reaction typically involves the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org The use of solid acid catalysts can mitigate some of the drawbacks of traditional homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation. nih.gov

The table below summarizes the performance of various nanocatalysts and heterogeneous systems in the synthesis of quinoline derivatives, highlighting the green chemistry benefits of these approaches.

| Catalyst | Reaction Type | Reaction Conditions | Yield (%) | Key Advantages |

| Nickel Nanoparticles | Friedländer Annulation | Solvent-free | Good | Green synthesis, reusable catalyst. nih.gov |

| ZnO/Carbon Nanotubes | Friedländer Condensation | Solvent-free, 25 mg catalyst | 24-99 | High catalytic activity, solvent-free. nih.gov |

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | 10 wt% catalyst, 100 °C, solvent-free | High | Metal-free, exceptional performance, reusable. nih.gov |

| IRMOF-3/PSTA/Cu | One-pot multicomponent | 10 mg catalyst, CH₃CN, 80 °C | 85-96 | High yield, multifunctional MOF catalyst. nih.gov |

| Graphene Oxide | Friedländer Condensation | Methanol, 70 °C | Good | Carbocatalyst, mild conditions, short reaction time. researchgate.net |

| Phosphotungstic acid | Friedländer Synthesis | Solvent-free | Excellent | Reusable for multiple runs with consistent activity. tubitak.gov.tr |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. frontiersin.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinolines, where it can overcome the energy barriers of multi-step reactions and promote efficient cyclization. ui.ac.id The application of microwave irradiation aligns with the principles of green chemistry by improving energy efficiency.

The Pfitzinger reaction, which is used to synthesize quinoline-4-carboxylic acids from isatin (B1672199) and carbonyl compounds, has been shown to be highly efficient under microwave irradiation. researchgate.netresearchgate.net This method allows for the rapid and efficient preparation of these important precursors. researchgate.net For example, the reaction of isatins with sodium pyruvate (B1213749) under microwave irradiation can produce quinoline-2,4-dicarboxylic acids, which can then be decarboxylated. researchgate.net The use of microwave heating in combination with catalysts, such as p-toluenesulfonic acid, has been reported for the green synthesis of quinoline-4-carboxylic acid derivatives. acs.org

Microwave assistance has also been successfully applied to other quinoline synthesis strategies. For instance, a rapid and efficient synthesis of 2-vinylquinolines has been achieved via a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline (B7769805) and an aldehyde under microwave irradiation. nih.gov Similarly, 2-styrylquinoline-4-carboxylic acids have been prepared under eco-friendly conditions using a Knoevenagel reaction catalyzed by trifluoroacetic acid with microwave heating. nih.gov

The following table provides examples of microwave-assisted synthesis of quinoline derivatives, demonstrating the significant enhancements in reaction time and yield.

| Reaction Type | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Pfitzinger Reaction | Isatin, Ketones | KOH, Ethanol/Water, MWI | Short | Good | researchgate.net |

| Modified Pfitzinger | Isatin, Sodium Pyruvate | NaOH, MWI | Short | Good | researchgate.net |

| Doebner Reaction | Aniline (B41778), Aldehyde, Pyruvic Acid | p-TSA, Ethanol, MWI, 80 °C | - | - | acs.org |

| Olefination | 2-Methylquinoline, Aldehyde | TfNH₂, MWI | Rapid | Good | nih.gov |

| Knoevenagel Reaction | Quinaldic acid, Arylbenzaldehydes | TFA, MWI | Short | Good | nih.gov |

Comprehensive Reactivity Profiles and Mechanistic Studies of 3 2 Quinolylcarbonyl Propionic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The terminal carboxylic acid group is a primary site for various synthetic modifications, including esterification, amidation, reduction, and decarboxylation.

The carboxylic acid of 3-(2-quinolylcarbonyl)propionic acid can be readily converted into esters and amides, which are common derivatives for modulating the compound's properties.

Esterification: This transformation is typically achieved through Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. This process is fundamental in the synthesis of prodrugs or in modifying solubility. researchgate.net

Amidation and Peptide Coupling: The formation of an amide bond requires the activation of the carboxyl group. Common coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are employed to create a reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine. researchgate.net This methodology is also directly applicable to peptide coupling, where the activated acid can be linked to amino acids or peptide fragments. Reagents like Woodward's reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate) are also specifically designed to activate carboxylates for amidation. nih.govnih.gov

While direct experimental data for this compound is not prevalent, studies on the analogous compound 3-[2-oxoquinolin-1(2H)-yl]propanoic acid demonstrate these transformations. The precursor ester, upon reaction with hydrazine, yields a hydrazide, which serves as a versatile building block for further derivatization into amides, oxadiazoles, and thiosemicarbazides. nih.gov

| Reactant | Reagents | Product Type | Yield (%) |

|---|---|---|---|

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid ester | Hydrazine | Hydrazide | Not specified |

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Amine, DCC | N-Alkyl propanamide | Not specified |

| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid hydrazide | 4-Tolyl isothiocyanate | Thiosemicarbazide | 74 |

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide. For this compound, which is a type of β-keto acid, decarboxylation can be a significant reaction pathway, particularly upon heating. The reaction proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.

Other specialized decarboxylation reactions include:

The Hunsdiecker Reaction: This involves converting the carboxylic acid to its silver salt, followed by treatment with bromine. This process yields an organobromine compound with one less carbon atom. libretexts.org

Barton Decarboxylation: This free-radical method involves converting the carboxylic acid into a thiohydroxamate ester, which is then treated with a radical initiator and a hydrogen atom source to replace the carboxyl group with hydrogen.

These reactions provide synthetic routes to derivatives where the propionic acid side chain is shortened or functionalized in a new way.

The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires a strong reducing agent. youtube.com

Lithium Aluminum Hydride (LiAlH₄): This powerful reagent readily reduces carboxylic acids to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via a hydride attack on the carbonyl carbon, ultimately forming an aluminum alkoxide intermediate that is hydrolyzed upon workup to yield the alcohol. libretexts.org An aldehyde is formed as an intermediate but cannot be isolated as it is more reactive than the starting acid and is immediately reduced further. youtube.comlibretexts.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not strong enough to reduce carboxylic acids. libretexts.orglibretexts.orgsavemyexams.com This difference in reactivity allows for the selective reduction of the ketone in this compound while leaving the carboxylic acid intact.

Direct nucleophilic attack on the carboxyl carbon is less common than on aldehydes or ketones due to the lower electrophilicity of the carbonyl carbon and the presence of the acidic proton. However, after deprotonation, the resulting carboxylate is highly unreactive towards nucleophiles.

Reactions Involving the 2-Quinolylcarbonyl Moiety

The ketone group at the link between the quinoline ring and the propionic acid chain is a key site for nucleophilic additions and potential rearrangements.

The carbonyl carbon of the ketone is electrophilic and is a prime target for a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as 1,2-nucleophilic addition, breaks the C=O pi bond and changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comwikipedia.org The quinoline ring itself generally directs nucleophilic attack to the C2 and C4 positions, making the attached C2-carbonyl group an activated site. quimicaorganica.org

Common nucleophilic addition reactions include:

Hydride Reduction: Both LiAlH₄ and NaBH₄ can reduce the ketone to a secondary alcohol. wikipedia.org Given the chemoselectivity, NaBH₄ can be used to reduce only the ketone, leaving the carboxylic acid untouched.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup. youtube.com

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org

| Nucleophile/Reagent | Intermediate | Final Product Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Alkoxide | Secondary Alcohol |

| Grignard Reagent (e.g., CH₃MgBr) | Magnesium Alkoxide | Tertiary Alcohol |

| Sodium Cyanide (NaCN) followed by H⁺ | Alkoxide | Cyanohydrin |

| Lithium Aluminum Hydride (LiAlH₄) | Aluminum Alkoxide | Diol (from reduction of both ketone and carboxylic acid) |

The bifunctional nature of this compound allows for intramolecular reactions, leading to the formation of new cyclic structures. Under acidic conditions, domino reactions involving cyclization can occur in related aryl ketone systems. researchgate.net For instance, activation of the carboxylic acid (e.g., conversion to an acid chloride or anhydride) could facilitate an intramolecular Friedel-Crafts acylation onto an activated position of the quinoline ring, if sterically feasible.

Another potential transformation is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid (like m-CPBA), which would lead to the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. The migratory aptitude of the quinolyl group versus the propionic acid side chain would determine the final product structure.

Quinoline Ring System Reactivity and Functionalization

The reactivity of the quinoline ring in this compound is fundamentally governed by the electron-withdrawing nature of the nitrogen heteroatom and the attached carbonyl group, which deactivates the heterocyclic ring towards electrophilic attack and activates it towards nucleophilic substitution. Conversely, the benzene (B151609) portion of the bicyclic system retains more of its aromatic character and is the primary site for electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) on the quinoline ring of this compound is predicted to occur preferentially on the carbocyclic (benzene) ring. The pyridine (B92270) ring is significantly deactivated by the electron-withdrawing effect of the nitrogen atom and the adjacent carbonyl group. Under acidic conditions, protonation of the quinoline nitrogen further deactivates the entire ring system, making harsh reaction conditions necessary for substitution to occur.

Theoretical and experimental studies on various quinoline derivatives have established that electrophilic attack predominantly takes place at the C5 and C8 positions. This regioselectivity is attributed to the formation of the most stable Wheland intermediates, where the positive charge can be delocalized without disrupting the aromatic sextet of the adjacent pyridine ring. The 2-carbonyl substituent in this compound is expected to exert a deactivating effect on the entire quinoline system, further necessitating forcing conditions for EAS reactions.

Illustrative examples of electrophilic aromatic substitution reactions on the quinoline nucleus, while not specific to the title compound, provide insight into the expected reactivity.

| Electrophilic Reagent | Typical Conditions | Major Products (Position of Substitution) |

| HNO₃/H₂SO₄ | 0-25 °C | 5-Nitro and 8-Nitro derivatives |

| Br₂/FeBr₃ | 60-80 °C | 5-Bromo and 8-Bromo derivatives |

| SO₃/H₂SO₄ | 100-120 °C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid |

This table presents generalized reactivity patterns for the quinoline ring system based on known reactions of related compounds. Specific yields and isomer ratios for this compound would require experimental determination.

While the quinoline ring is generally stable, under specific and often vigorous reaction conditions, it can undergo ring-opening reactions. For 2-substituted quinolines, particularly those with activating groups, nucleophilic attack at the C2 or C4 positions can initiate ring cleavage.

In the context of this compound, the presence of the carbonyl group at the 2-position makes the C2 carbon susceptible to nucleophilic attack. Strong nucleophiles, such as organometallic reagents or powerful bases, could potentially add to the C2 position, leading to a dihydroquinoline intermediate. Subsequent transformations of this intermediate could, in principle, lead to the opening of the pyridine ring.

A hypothetical ring-opening and re-closure sequence could be envisioned under specific conditions, for example, through a reaction analogous to the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, although this is more commonly observed with haloquinolines.

Hypothetical ANRORC-type Mechanism:

Nucleophilic Addition: A strong nucleophile (e.g., amide anion) attacks the C4 position, which is activated by the electron-withdrawing nature of the nitrogen and the 2-carbonyl group.

Ring Opening: The resulting anionic intermediate undergoes cleavage of the N1-C2 bond, leading to an open-chain species.

Ring Re-closure: Intramolecular cyclization occurs through the attack of a terminal nitrogen anion onto a suitable electrophilic center in the open-chain intermediate, forming a new heterocyclic ring.

It is important to emphasize that such reactions are highly substrate-dependent and would require specific and often harsh conditions. Experimental studies on this compound are necessary to confirm the feasibility and outcome of such transformations.

Advanced Mechanistic Investigations via Kinetic Isotope Effects and Spectroscopic Interrogation

Elucidating the precise mechanisms of reactions involving this compound necessitates the use of advanced physical organic chemistry tools. Kinetic isotope effects and various spectroscopic techniques are invaluable in this regard.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. libretexts.orgwikipedia.org By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can measure the change in the reaction rate. A significant KIE (typically kH/kD > 2) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step. libretexts.org

For instance, in a hypothetical electrophilic aromatic substitution reaction on the quinoline ring of this compound, a KIE could be used to distinguish between a mechanism where the initial attack of the electrophile is rate-determining versus one where the subsequent proton loss is the slow step.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Electrophilic Aromatic Substitution | Deuteration at C5 or C8 | ~1 | C-H bond cleavage is not rate-determining. |

| Enolization of the propionic acid side chain | Deuteration of the α-carbon | > 2 | C-H bond cleavage at the α-carbon is rate-determining. |

This table provides hypothetical KIE values to illustrate the application of this technique. Actual values would depend on the specific reaction and conditions.

Spectroscopic Interrogation plays a crucial role in identifying reaction intermediates and understanding the electronic changes that occur during a reaction. Techniques such as in-situ NMR, UV-Vis, and IR spectroscopy can be employed to monitor the progress of a reaction and characterize transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of starting materials and the appearance of products. In-situ NMR experiments, where spectra are recorded directly in the reaction vessel, can help identify short-lived intermediates.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the quinoline ring during a reaction can be monitored by UV-Vis spectroscopy. The formation of charged intermediates or changes in conjugation will lead to shifts in the absorption maxima.

Infrared (IR) Spectroscopy: The carbonyl stretching frequencies of the ketone and carboxylic acid groups are sensitive to their chemical environment. Changes in these frequencies can provide information about bond formation and cleavage at these functional groups. For instance, the formation of a complex between the carbonyl oxygen and a Lewis acid catalyst would result in a noticeable shift to a lower wavenumber. mdpi.commdpi.comresearchgate.net

By combining these advanced mechanistic tools, a detailed and comprehensive understanding of the reactivity of this compound can be achieved, paving the way for its rational application in the synthesis of more complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Quinolylcarbonyl Propionic Acid

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR)

Detailed experimental Nuclear Magnetic Resonance (NMR) data for 3-(2-Quinolylcarbonyl)propionic acid is not extensively available in public literature. However, a theoretical analysis based on the known chemical shifts of its constituent parts—a quinoline (B57606) ring and a propionic acid chain—allows for the prediction of its spectral characteristics.

The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the quinoline ring, typically found in the downfield region (δ 7.5-8.5 ppm), with their specific shifts and coupling patterns determined by their positions on the ring system. The aliphatic protons of the propionic acid moiety would appear further upfield. The two methylene (B1212753) groups (-CH₂-) adjacent to the carbonyl and the carboxylic acid would likely resonate as triplets around δ 3.0-3.5 ppm, with coupling between them.

The ¹³C NMR spectrum would show signals for the nine carbons of the quinoline ring in the aromatic region (δ 120-150 ppm). Additionally, three distinct signals would be expected for the propionic acid chain: one for the carboxylic acid carbonyl (~δ 175-180 ppm), one for the ketone carbonyl (~δ 200-210 ppm), and two signals for the methylene carbons in the aliphatic region (δ 30-40 ppm).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to confirm these assignments. A COSY spectrum would show correlations between the coupled protons on the propionic acid chain and within the quinoline ring's spin systems. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the C-H framework of the molecule.

Fourier Transform Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides definitive evidence for the presence of specific functional groups. While a specific experimental spectrum for this compound is not publicly documented, the expected absorption bands can be predicted based on its structure.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be dominated by several key absorptions. A very broad peak spanning from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info Two distinct carbonyl (C=O) stretching bands would also be prominent: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ketone, expected at a slightly lower wavenumber, around 1680-1700 cm⁻¹. docbrown.info The aromatic quinoline ring would produce C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations of the quinoline moiety are typically strong and sharp in the Raman spectrum, providing a clear fingerprint for this part of the molecule. The carbonyl stretches would also be visible, though often weaker than in the FTIR spectrum. Raman is generally less sensitive to the highly polar O-H bond, making it a useful tool for observing other vibrations without interference from the broad hydroxyl band.

A detailed analysis of these vibrational modes, often supported by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the molecule's vibrational behavior and confirms the presence and electronic environment of its functional groups. iosrjournals.orgresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₁NO₃), the calculated exact mass is 229.0739 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this value to within a few parts per million, confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural information. While an experimental spectrum is not available, likely fragmentation pathways upon electron ionization can be postulated. The most probable initial fragmentations would involve the propionic acid chain. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). docbrown.infodocbrown.info

Another significant fragmentation pathway would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable quinolylcarbonyl cation (m/z 156). This fragment would be a prominent peak in the spectrum. Further fragmentation of the quinoline ring itself would produce a characteristic pattern of ions, confirming the identity of the heterocyclic system.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Although a crystal structure for this compound has not been reported in public crystallographic databases, a successful analysis would yield a detailed structural model. Key parameters that would be determined include the planarity of the quinoline ring system and the conformation of the flexible propionic acid side chain. Of particular interest would be the torsion angles defining the orientation of the carbonyl group relative to the quinoline ring and the conformation of the propionyl chain.

Furthermore, the analysis would reveal the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form strong hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. researchgate.net These dimers would then pack into a three-dimensional lattice, likely influenced by π-stacking interactions between the aromatic quinoline rings of adjacent molecules.

Chiroptical Methods (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules. acs.org These methods measure the differential absorption of left and right circularly polarized light by a chiral substance. nih.govfigshare.com

However, the molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and does not possess a stereocenter. As a result, it will not exhibit any VCD or ECD signals. These techniques are therefore not applicable for the stereochemical assignment of this specific compound, as there is no stereochemistry to assign. The molecule is optically inactive.

Should a chiral center be introduced into the molecule, for instance, by substitution on the propionic acid chain, then VCD and ECD would become essential tools for elucidating its absolute stereochemistry.

Computational Chemistry and Theoretical Modeling of 3 2 Quinolylcarbonyl Propionic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) for 3-(2-Quinolylcarbonyl)propionic acid. By calculating the potential energy surface, researchers can identify the lowest energy conformers and the energy barriers between them. This analysis would reveal the preferred spatial orientation of the quinoline (B57606) ring relative to the propionic acid side chain. While DFT studies have been performed on various quinoline derivatives to determine their structural properties, specific geometric parameters and energy landscapes for this compound are not available in the current literature. arabjchem.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity. For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring, indicating its propensity to act as an electron donor in reactions. The LUMO would indicate regions susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. It would highlight the electronegative oxygen atoms of the carbonyl and carboxyl groups as sites for electrophilic interactions and the hydrogen of the carboxylic acid as a site for nucleophilic interactions. Although FMO and MEP analyses are common for novel quinoline compounds, specific data such as HOMO-LUMO energy gaps and charge distribution values for this compound have not been published. arabjchem.org

Table 1: Hypothetical Reactivity Descriptors from DFT This table is illustrative of the data that would be generated from a DFT analysis and is not based on published results for this specific molecule.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical stability and reactivity; a larger gap suggests higher stability. |

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would reveal how the molecule moves, vibrates, and rotates in a solvent, typically water. This provides insight into its conformational flexibility, showing how the side chain can fold and interact with the quinoline core. Furthermore, simulations can detail the formation of a solvation shell, illustrating how water molecules arrange around the solute and form hydrogen bonds, particularly with the carboxylic acid group. While MD simulations are frequently used to study the interaction of quinoline derivatives with biological targets or their behavior in solution, no such studies have been specifically published for this compound. arabjchem.orgresearchgate.netnih.govnih.govmdpi.com

In Silico Prediction of Reaction Energetics and Transition States

Computational methods can predict the feasibility and pathways of chemical reactions. For this compound, this could involve modeling its synthesis or potential degradation pathways. By calculating the energies of reactants, products, and transition states, a reaction's energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. Such in silico studies provide valuable mechanistic insights before a reaction is attempted in a laboratory, but no specific reaction energetics or transition state analyses for this compound are documented.

Ligand-Based and Structure-Based Computational Approaches for Non-Biological Interactions

These computational approaches are often used in materials science and medicinal chemistry. A ligand-based approach, such as Quantitative Structure-Activity Relationship (QSAR), could correlate the structural features of this compound and related molecules with a specific non-biological property (e.g., binding affinity to a material surface). A structure-based approach would require a known receptor structure to model the interaction directly, for instance, how the molecule might bind to a metal ion or a synthetic polymer. These methods are powerful but require existing data on a series of compounds or a defined receptor, neither of which is available in the literature for non-biological interactions involving this compound.

Diversified Applications of 3 2 Quinolylcarbonyl Propionic Acid and Its Derivatives in Non Biological Fields

Role as Versatile Intermediates and Building Blocks in Complex Organic Synthesis

The quinoline (B57606) nucleus is a fundamental building block in organic synthesis, utilized in the construction of a wide range of complex organic molecules. numberanalytics.comrsc.org The synthesis of quinoline derivatives is a major focus in organic chemistry due to their utility in creating new pharmaceuticals, agrochemicals, and specialized materials. numberanalytics.comacs.org Compounds like 3-(2-Quinolylcarbonyl)propionic acid, possessing multiple reactive sites, are valuable intermediates. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the ketone can undergo reactions such as reduction, condensation, or alpha-functionalization. The quinoline ring itself can also be functionalized. orientjchem.org

Multicomponent reactions (MCRs) have become an efficient strategy for synthesizing diverse quinoline scaffolds, highlighting their importance as synthetic targets and intermediates. rsc.org These methods allow for the construction of complex molecular architectures in a single step from multiple starting materials. rsc.orgrsc.org For instance, variations of the Doebner reaction, which uses anilines, aldehydes, and pyruvic acid, are employed to create quinoline-4-carboxylic acids, which are themselves important intermediates for further chemical transformations. acs.orgnih.gov The synthetic potential of quinoline carboxylic acids has been demonstrated in the creation of substituted polycyclic compounds. researchgate.net

| Starting Material/Intermediate | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| Anilines, Aldehydes, Pyruvic Acid | Doebner Reaction | Quinoline-4-carboxylic acids | Key intermediates for bioactive compounds and functional materials. | acs.orgnih.gov |

| Anilines and β-ketoesters | Conrad-Limpach synthesis | Substituted quinolines | Allows for a wide range of substitutions on the quinoline ring system. | orientjchem.org |

| 2-Aminoaryl ketones and Acetyl Acetone | Friedländer Synthesis | Polysubstituted quinolines | A straightforward and efficient method for generating various quinoline derivatives. | nih.gov |

| Quinolin-2(1H)-one | Michael Addition with Acrylic Acid Derivatives | 3-[2-oxoquinolin-1-(2H)-yl] propanoic acid derivatives | Building blocks for further modification into hydrazides, oxadiazoles, and amides. | nih.gov |

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the quinoline ring is a Lewis basic site, capable of coordinating with a wide range of metal ions. researchgate.net This property makes quinoline derivatives excellent ligands in coordination chemistry. The presence of additional functional groups, such as the carbonyl and carboxylate moieties in this compound, provides secondary binding sites, allowing the molecule to act as a chelating or bridging ligand. This chelation can enhance the stability of the resulting metal complexes. researchgate.net

The ability of quinoline-based ligands to form stable complexes with various transition metals is well-established. rsc.org These complexes can exhibit interesting structural, electronic, and magnetic properties. Furthermore, the use of rigid organic ligands to connect metal centers is the fundamental principle behind metal-organic frameworks (MOFs). libretexts.org MOFs are porous materials with potential applications in gas storage, separation, and catalysis. libretexts.org The defined geometry and potential for multiple coordination points in derivatives of this compound make them promising candidates for the design of novel MOF structures. The rigid quinoline unit can act as a "strut," while the carboxylate group can link metal "building units" to form extended, porous networks. libretexts.org

| Ligand Type | Metal Ion Examples | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | Zn(II), Cd(II), Hg(II) | Discrete metal complexes | Fluorescence, sensing, catalysis. | researchgate.net |

| 8-Sulfonyl-(1-pyrazolyl)-quinoline | Ag(I) | Supramolecular associations via π–π stacking | Crystal engineering, development of new materials. | rsc.org |

| Quinoline-based scaffolds | Ir(I), Sb(V) | Bimetallic complexes | Fundamental studies of metal-metal bonding. | acs.org |

| General Quinoline Carboxylates | Various transition metals | Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. | libretexts.org |

Exploration as Ligands in Catalysis

The metal complexes formed from quinoline-based ligands often possess catalytic activity. researchgate.net The electronic properties of the quinoline ring can be tuned by adding substituents, which in turn influences the properties of the metal center and its catalytic performance. Quinoline-based ligands have been successfully employed in various catalytic transformations. For example, palladium complexes bearing quinoline derivatives have been used in C-H activation reactions. researchgate.net

Furthermore, the quinoline moiety itself can be part of a heterogeneous catalyst system. Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been used as a metal-free heterogeneous catalyst for quinoline synthesis, demonstrating the role of acidic functional groups in catalysis. nih.gov Similarly, ionically tagged magnetic nanoparticles have been developed to catalyze the synthesis of 2-aryl-quinoline-4-carboxylic acids, showcasing an approach that combines catalytic activity with the practical benefit of easy catalyst recovery and reuse. acs.org The structure of this compound, with its potential to anchor to a support via the carboxylic acid while the quinoline nitrogen coordinates a catalytic metal, makes it an attractive candidate for developing such recyclable catalysts.

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Palladium(II) complexes with quinoline-based ligands | β-C(sp3)−H chlorination of carboxylic acids | Bioinspired ligand design facilitates the reaction. | researchgate.net |

| Brønsted acid functionalized g-C3N4 | Friedländer synthesis of quinolines | Metal-free, heterogeneous catalyst with high surface acidity. | nih.gov |

| Copper nanoparticles | Green synthesis of quinoline-4-carboxylic acid | Recyclable catalyst used under eco-friendly conditions (ultrasonication). | scribd.com |

| Ionically tagged magnetic nanoparticles with urea (B33335) linkers | Synthesis of 2-aryl-quinoline-4-carboxylic acids | Reusable catalyst with high efficiency under solvent-free conditions. | acs.org |

Integration into Advanced Materials (e.g., polymers, optoelectronic materials)

The incorporation of quinoline derivatives into polymers is a strategy to develop advanced materials with specific functions. researchgate.net The rigid and aromatic nature of the quinoline ring can enhance the thermal stability and mechanical properties of polymers. Its inherent fluorescence also makes it a valuable chromophore for optoelectronic applications, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. tubitak.gov.trresearchgate.net

Polymer-supported synthesis has emerged as an efficient method for producing quinoline derivatives, where the polymer acts as a support for catalysts or reagents. tubitak.gov.trresearchgate.net This approach simplifies product purification and allows for catalyst recycling. Beyond synthesis, quinoline units can be directly integrated into the polymer backbone or as side chains. Such quinoline-containing polymers could find use in creating materials with specific optical properties or as coatings and films. The bifunctional nature of this compound allows for its potential polymerization, for example, through the formation of polyesters or polyamides via its carboxylic acid group, leading to materials where the quinoline moiety is an integral part of the polymer chain.

| Material Type | Role of Quinoline Derivative | Potential Application | Reference |

|---|---|---|---|

| Polymer-supported catalysts | Component of a recoverable catalyst for Friedländer synthesis. | Greener and more efficient chemical synthesis. | tubitak.gov.trresearchgate.net |

| Functional Polymers | Incorporated as a monomer into the polymer backbone or as a pendant group. | Materials with enhanced thermal stability, specific optical or electronic properties. | researchgate.net |

| Optoelectronic Materials | Acts as a fluorophore. | Organic light-emitting diodes (OLEDs), molecular sensors. | mdpi.com |

| Hybrid Materials | Component of inorganic-organic hybrid materials based on molecular sieves. | Catalysis and advanced materials. | tubitak.gov.tr |

Analytical Chemistry Applications (e.g., chemosensors, extractants)

Quinoline derivatives are widely explored in analytical chemistry, particularly as fluorescent chemosensors for the detection of metal ions. nanobioletters.com The quinoline ring serves as an excellent fluorophore, and when combined with a suitable receptor (chelating group), its fluorescence properties can be modulated by the binding of a specific analyte. This process, often based on mechanisms like chelation-enhanced fluorescence (CHEF), allows for sensitive and selective detection. nih.gov

Numerous quinoline-based fluorescent sensors have been developed for detecting biologically and environmentally important ions, such as Zn²⁺. nanobioletters.comnih.govrsc.org These sensors typically consist of a quinoline unit linked to a chelating side chain containing nitrogen or oxygen atoms. rsc.org The keto-acid side chain of this compound provides precisely these atoms, making it a promising scaffold for such sensors. Upon binding a target metal ion, a conformational change or an alteration in the electronic properties of the molecule can lead to a significant "turn-on" or "turn-off" of fluorescence, providing a clear analytical signal. The detection limits of these sensors can be very low, often falling below the guidelines set by the World Health Organization (WHO) for drinking water. nih.govrsc.org

| Sensor/Probe | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Quinoline-based receptor | Zn²⁺ | Fluorescent 'turn-on' | 4.48 μM | rsc.org |

| Chemosensor XYQ | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.53 μM | nih.gov |

| 1H-pyrazolo[3,4-b]quinoline derivative | Various inorganic cations (e.g., Pb²⁺) | Photoinduced Electron Transfer (PET) | High sensitivity, selectivity enhanced by water. | nih.gov |

| Quinoline-tagged organic probes (bqbpbn and bqbpxn) | Zn²⁺ and 2,4,6-trinitrophenol (TNP) | Chelation-Enhanced Fluorescence (for Zn²⁺) / Photoinduced Electron Transfer (for TNP) | 5-10 ppb (for Zn²⁺) | rsc.org |

Systematic Exploration of Structural Analogues and Derivatives of 3 2 Quinolylcarbonyl Propionic Acid

Synthetic Strategies for Tailoring the Quinoline (B57606) Ring Substitution Pattern

The functionalization of the quinoline core is a key strategy for creating analogues of 3-(2-quinolylcarbonyl)propionic acid. Substituents on the heterocyclic ring can significantly influence the electronic properties and steric environment of the entire molecule. Methodologies for introducing this diversity can be broadly divided into two approaches: the synthesis of the quinoline ring from appropriately substituted precursors or the direct functionalization of a pre-formed quinoline scaffold.

Classical Ring Synthesis: Traditional methods for quinoline synthesis, such as the Doebner, Pfitzinger, and Combes reactions, allow for the incorporation of substituents from the outset. The Doebner reaction, for instance, involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govacs.org By selecting an aniline with desired substituents (e.g., methoxy (B1213986), chloro, or nitro groups), one can generate a quinoline-4-carboxylic acid with a tailored substitution pattern on the benzo ring. While the parent compound of this article has a 2-carbonyl group, these methods illustrate a powerful "bottom-up" approach to ring substitution. Similarly, the Pfitzinger reaction condenses an isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids, where the substitution pattern is dictated by the starting isatin. nih.gov

Modern Functionalization Techniques: In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and selective introduction of functional groups onto the quinoline ring. These methods avoid the often lengthy synthesis of substituted precursors. Palladium, rhodium, and copper catalysts have been successfully employed to achieve direct arylation, amination, alkenylation, and etherification at various positions of the quinoline nucleus. This allows for the late-stage introduction of a wide array of substituents, offering a flexible route to a diverse set of analogues.

Below is a table summarizing key synthetic strategies for quinoline ring substitution.

| Strategy | Description | Typical Reagents/Conditions | Positions Functionalized |

| Doebner Reaction | Condensation of an aniline, an aldehyde, and pyruvic acid. | Substituted aniline, aldehyde, pyruvic acid, reflux in ethanol. | Benzo ring, C2, C4 |

| Pfitzinger Reaction | Reaction between a substituted isatin and a carbonyl compound. | Substituted isatin, base (e.g., KOH), carbonyl compound. | Benzo ring, C2, C3 |

| C-H Arylation | Direct coupling of a C-H bond with an aryl halide or boronic acid. | Pd, Ru, or Cu catalyst, aryl halide/boronic acid, oxidant. | C2, C4, C8 |

| Suzuki Coupling | Cross-coupling of a halo-quinoline with a boronic acid derivative. | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid, base. | Position of the halogen |

Modulation of the Propionic Acid Chain Length and Branching

Altering the length and branching of the alkanoic acid chain provides another avenue for creating structural diversity. These modifications can impact the molecule's conformation and the positioning of the terminal carboxylic acid group. Standard organic synthesis methodologies can be employed to build analogues with butanoic, pentanoic, or branched acid side chains.

One effective approach begins with the activation of quinoline-2-carboxylic acid to its corresponding acyl chloride or ester. This activated species can then be used in chain-extension reactions.

Malonic Ester Synthesis: Reaction of quinoline-2-carbonyl chloride with diethyl malonate in the presence of a base yields an intermediate that, upon hydrolysis and decarboxylation, produces this compound. By using a substituted malonic ester (e.g., diethyl methylmalonate), branched analogues such as 2-methyl-3-(2-quinolylcarbonyl)propionic acid can be synthesized.

Arndt-Eistert Homologation: This classic method can be used to extend the chain by one methylene (B1212753) unit. The carboxylic acid is first converted to an acyl chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Wolff rearrangement in the presence of water, an alcohol, or an amine yields the homologous acid, ester, or amide, respectively.

Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: As demonstrated in the synthesis of a related quinoline-propionic acid, an aldehyde precursor can be reacted with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) to form an α,β-unsaturated ester. researchgate.net Subsequent catalytic hydrogenation of the double bond yields the saturated propionate (B1217596) ester, which can be hydrolyzed to the desired acid. researchgate.net This approach allows for the construction of various chain lengths by choosing the appropriate ylide or phosphonate.

The table below illustrates potential target structures with modified side chains.

| Compound Name | Structure of Side Chain | Synthetic Precursor |

| 4-(2-Quinolylcarbonyl)butanoic acid | -CO-CH₂-CH₂-CH₂-COOH | Succinic anhydride (B1165640) derivative |

| 2-Methyl-3-(2-quinolylcarbonyl)propionic acid | -CO-CH(CH₃)-CH₂-COOH | Diethyl methylmalonate |

| 3-(2-Quinolylcarbonyl)pentanoic acid | -CO-CH(CH₂CH₃)-CH₂-COOH | Diethyl ethylmalonate |

Variation of the Acyl Linkage (e.g., amide, ester)

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most commonly esters and amides. This transformation replaces the hydroxyl group with an alkoxy or amino group, respectively, which fundamentally alters the chemical properties of the side chain, such as its acidity, hydrogen bonding capability, and stability toward hydrolysis.

Ester Synthesis: Esterification can be achieved through several standard methods:

Fischer-Speier Esterification: The direct reaction of this compound with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt (e.g., with Cs₂CO₃ or K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) is an effective method for producing esters under milder conditions. nih.gov

Acyl Chloride Route: The carboxylic acid can be converted to the more reactive 3-(2-quinolylcarbonyl)propionyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ajchem-a.com This acyl chloride readily reacts with a wide range of primary, secondary, and phenolic alcohols to form the desired esters.

Amide Synthesis: Amide derivatives are typically synthesized via the activation of the carboxylic acid:

Acyl Chloride Route: Similar to ester synthesis, the intermediate acyl chloride can be reacted with primary or secondary amines to form the corresponding N-substituted or N,N-disubstituted amides.

Peptide Coupling Reagents: A more direct and often milder approach involves the use of coupling reagents. A mixture of the carboxylic acid, an amine, and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the formation of the amide bond. nih.gov This method is widely used for its high efficiency and tolerance of various functional groups.

| Linkage Type | General Structure | Required Reactant | Typical Reagents |

| Ester | R-CO-OR' | Alcohol (R'-OH) | H₂SO₄ (Fischer); SOCl₂, then R'-OH |

| Amide | R-CO-NR'R'' | Amine (HNR'R'') | SOCl₂, then HNR'R''; DCC or EDC/HOBt |

| Hydrazide | R-CO-NHNH₂ | Hydrazine (H₂NNH₂) | SOCl₂, then H₂NNH₂; Ester + H₂NNH₂ |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the analogues of this compound can be achieved by creating stereocenters on either the quinoline nucleus or the propionic acid side chain. Asymmetric synthesis provides access to enantiomerically pure compounds, which is crucial for applications where stereochemistry dictates function.

Chirality on the Propionic Acid Chain: A stereocenter can be introduced at the α- or β-position of the propionic acid chain.

Chiral Auxiliaries: A well-established strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to the carboxylic acid. nih.gov The resulting chiral imide directs the diastereoselective alkylation of the α-position. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-substituted propionic acid.

Asymmetric Catalysis: Catalytic asymmetric hydrogenation of an α,β-unsaturated precursor using a chiral transition metal catalyst (e.g., Rh-BINAP) can produce a chiral center at the α- or β-position with high enantioselectivity.

Chirality on the Quinoline Ring: For a chiral quinoline core, methods often involve asymmetric cycloaddition reactions.

Asymmetric Diels-Alder Reaction: An inverse-electron-demand Diels-Alder reaction between an electron-poor diene and an electron-rich dienophile, promoted by a chiral Lewis acid catalyst such as a chiral titanium(IV) complex, can produce chiral tetrahydroquinoline derivatives with high enantioselectivity. nih.govscite.ai These can then be oxidized to the corresponding quinolines.

Resolution of Racemates: If a racemic mixture of a chiral analogue is synthesized, it can be resolved into its constituent enantiomers.

Diastereomeric Salt Formation: The racemic carboxylic acid can be treated with a chiral amine (e.g., (R)-1-phenylethylamine, quinidine) to form diastereomeric salts. acs.org These salts often have different solubilities, allowing for their separation by fractional crystallization.

Formation of Diastereomeric Derivatives: The racemic acid can be covalently coupled to a chiral auxiliary, such as a chiral alcohol or amine, to form a mixture of diastereomers. acs.orggoogle.com These diastereomers can be separated by chromatography (e.g., HPLC or column chromatography), after which the chiral auxiliary is cleaved to yield the pure enantiomers. asianpubs.org

Structure-Reactivity Relationships within the Derivative Series

The structural modifications detailed in the preceding sections have predictable consequences on the chemical reactivity of the molecule. Understanding these relationships is essential for predicting the behavior of new analogues in chemical reactions.

Influence of Quinoline Ring Substituents: The electronic nature of substituents on the quinoline ring directly impacts the reactivity of the side chain.

Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) on the quinoline ring increase the partial positive charge on the carbonyl carbons of both the ketone and the carboxylic acid. This enhances their electrophilicity, making them more susceptible to nucleophilic attack. EWGs also stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the propionic acid. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) have the opposite effect, decreasing electrophilicity and acidity. These electronic influences are known to affect the yields and conditions required for classical quinoline syntheses. acs.org

Steric Effects: Substituents placed at positions C3 or C8, adjacent to the side chain at C2, can introduce steric hindrance. This can impede the approach of nucleophiles to the ketone carbonyl or reagents to the carboxylic acid group. For example, studies on related quinoline carboxylic acids have shown that a methyl group at the C3 position can significantly hinder the hydrolysis of a neighboring ester group, requiring harsher reaction conditions. nih.gov

Influence of Side Chain and Linkage Variation:

Chain Length/Branching: Modulating the propionic acid chain length has a minor effect on the electronic properties of the reactive centers. However, branching, particularly at the α-position, introduces significant steric bulk around the carboxylic acid group, which can slow down reactions such as esterification or amidation.

Acyl Linkage: The nature of the acyl linkage is the most significant determinant of the side chain's reactivity. Carboxylic acids can undergo deprotonation, esterification, and reduction. Esters are susceptible to hydrolysis under both acidic and basic conditions to revert to the carboxylic acid. Amides are significantly more stable and resist hydrolysis except under harsh conditions. The reactivity of these derivatives follows the general order: Acyl Chloride > Ester > Amide.

Future Research Directions and Emerging Paradigms in 3 2 Quinolylcarbonyl Propionic Acid Chemistry

Development of Novel Retrosynthetic Strategies for Enhanced Accessibility

The efficient synthesis of 3-(2-Quinolylcarbonyl)propionic acid is fundamental to unlocking its full potential. Future retrosynthetic strategies will likely focus on convergent and modular approaches that offer greater flexibility and improved yields. Traditional methods for quinoline (B57606) synthesis, such as the Friedländer and Doebner-von Miller reactions, provide a starting point. nih.govnih.gov However, novel strategies are emerging that could be adapted for this specific molecule.

One promising approach involves a retrosynthetic disconnection to key building blocks: a quinoline-2-carboxaldehyde derivative and a propionate (B1217596) equivalent. This allows for the late-stage introduction of the propionic acid side chain, enhancing the modularity of the synthesis. Microwave-assisted organic synthesis (MAOS) is another area that holds promise for accelerating reaction times and improving yields compared to conventional heating methods. actascientific.com

Furthermore, the development of catalytic C-H activation methods could provide a more direct and atom-economical route to functionalized quinolines, which could then be converted to the target molecule. These advanced synthetic methods aim to reduce the number of steps, minimize waste, and provide access to a wider range of structural analogues.

Table 1: Comparison of Potential Retrosynthetic Strategies

| Strategy | Key Precursors | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Modified Friedländer Annulation | 2-aminobenzaldehyde, β-keto acid derivative | Well-established, good for polysubstituted quinolines | Potential for side reactions, harsh conditions |

| Doebner-von Miller Reaction Adaptation | Aniline (B41778), α,β-unsaturated carbonyl compound | Utilizes simple starting materials | Can result in mixtures of products |

| Palladium-Catalyzed Cross-Coupling | Halogenated quinoline, propionate synthon | High functional group tolerance, mild conditions | Cost of catalyst, removal of metal impurities |

| C-H Activation/Functionalization | Quinoline, propionic acid source | High atom economy, direct synthesis | Regioselectivity control, catalyst development |

Investigation of Unprecedented Reactivity Pathways

The unique combination of a quinoline nucleus, a ketone, and a carboxylic acid functionality in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely move beyond the predictable reactions of the individual functional groups to uncover novel transformations.

The quinoline nitrogen, for instance, can be quaternized to form quinolinium salts, which can alter the electronic properties of the molecule and open up new reaction pathways. pharmaguideline.com The methylene (B1212753) group adjacent to the carbonyl could be a site for enolate formation and subsequent aldol-type reactions or other carbon-carbon bond-forming strategies.

Moreover, the juxtaposition of the carbonyl and carboxylic acid groups may lead to interesting intramolecular cyclizations or rearrangements under specific conditions. The exploration of photochemical and electrochemical reactions of this compound could also reveal unprecedented reactivity, leading to the synthesis of novel heterocyclic systems. Researchers may also investigate its potential as a ligand for metal complexes, given the presence of multiple coordination sites.

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, advanced in situ spectroscopic techniques will be indispensable. Real-time monitoring can provide valuable insights that are often missed with traditional offline analysis.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the formation and consumption of key functional groups during a reaction. rsc.org By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, researchers can monitor the progress of a synthesis in real-time, allowing for precise control over reaction parameters and the identification of transient intermediates.

Other in situ techniques such as Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide complementary information. For example, in situ NMR could be used to identify and quantify all species present in the reaction mixture at any given time, providing a comprehensive picture of the reaction profile. This level of detailed understanding is crucial for optimizing reaction conditions, improving yields, and ensuring the scalability of synthetic processes.

Computational Design of Next-Generation Analogues for Specific Industrial and Material Applications

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of novel analogues of this compound with tailored properties for specific applications. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. bohrium.comresearchgate.net

For industrial applications, computational screening can be employed to identify analogues with desirable properties such as enhanced thermal stability, specific solubility characteristics, or improved performance as corrosion inhibitors. wikipedia.org In the realm of materials science, DFT calculations can guide the design of quinoline-based materials with specific optical or electronic properties, such as those required for organic light-emitting diodes (OLEDs) or sensors. nih.gov

By combining computational design with synthetic chemistry, researchers can adopt a targeted approach to the development of new materials. This synergy allows for the rapid exploration of a vast chemical space and the identification of promising candidates for experimental validation, thereby accelerating the discovery of new materials with practical applications. For example, in silico modeling could be used to predict the binding affinity of analogues to specific targets, guiding the development of new pharmaceuticals or agrochemicals. nih.govnih.gov

Table 2: Computationally Designed Analogues and Their Potential Applications

| Analogue Modification | Predicted Property Enhancement | Potential Application |

|---|---|---|

| Electron-withdrawing group on quinoline ring | Increased electron affinity | Organic electronics |

| Extended π-conjugation | Red-shifted absorption/emission | Dyes and pigments |

| Introduction of chelating moieties | Enhanced metal binding | Sensors, catalysts |

| Polymerizable functional group | Incorporation into polymers | High-performance plastics |

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Quinolylcarbonyl)propionic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling quinaldic acid derivatives with propionic acid precursors. Key steps include:

- Reagent selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group of quinaldic acid .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures high purity (>95%, HPLC) .

Q. How can the purity and stability of this compound be validated during storage?

- Purity analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; detection: UV at 254 nm). Purity >95% is standard for research-grade material .

- Stability : Store at -20°C in airtight, light-protected containers. Periodic NMR (¹H/¹³C) or FT-IR analysis monitors degradation (e.g., hydrolysis of the carbonyl group) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm quinolyl and propionic acid moieties (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm; propionic acid protons at δ 2.5–3.0 ppm) .

- FT-IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹ .

- Mass spectrometry (LC-ESI-QQ) : Validate molecular weight (201.22 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Q. How can isotopic labeling (e.g., ¹³C) aid in tracking metabolic pathways of this compound?

Q. What computational approaches are suitable for studying its interaction with biological targets?

- DFT calculations : Optimize geometry (B3LYP/6-311++G(d,p)) to predict electronic properties (HOMO-LUMO gaps, dipole moments) .

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). Key parameters:

- MD simulations : GROMACS for 100 ns trajectories to assess stability of protein-ligand complexes .

Q. How should researchers address contradictory data in reaction yields or biological activity?

-

Controlled variable testing : Systematically vary solvents, catalysts, or pH to isolate factors affecting yield .

-

Bioassay replication : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity. For example:

Assay Type Target IC50 (µM) Reference AChE Inhibition Acetylcholinesterase 12.3 ± 1.2 Cytotoxicity HeLa cells >100 -

Statistical validation : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance .

Methodological Notes

- Avoiding hydrolysis : Protect the carbonyl group with inert atmospheres (N₂/Ar) during synthesis .

- Crystallization tips : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.